N-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide
Description
Structure
3D Structure
Properties
CAS No. |
18542-74-0 |
|---|---|
Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
N-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide |
InChI |
InChI=1S/C12H12N2O3/c15-10(8-9-4-2-1-3-5-9)13-14-11(16)6-7-12(14)17/h1-5H,6-8H2,(H,13,15) |
InChI Key |
AAPPUPXTZPQMIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide typically involves the reaction of N-hydroxysuccinimide with phenylacetic acid derivatives under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the succinimide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the compound under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of N-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide derivatives. These compounds have been synthesized and tested for their efficacy in various seizure models.
Case Studies and Findings
- Hybrid Compounds : A series of hybrid pyrrolidine-2,5-dione derivatives were developed, demonstrating potent anticonvulsant activity in mouse models. For instance, compound 22 showed significant efficacy with effective doses (ED50) of 23.7 mg/kg in the maximal electroshock test and 22.4 mg/kg in the 6 Hz seizure model .
- Safety Profile : The safety and toxicity profiles were evaluated using the rotarod test, indicating that some compounds exhibited favorable protective indexes compared to established antiepileptic drugs (AEDs) like ethosuximide and lacosamide .
Antinociceptive Properties
In addition to their anticonvulsant effects, these compounds have also shown promise in pain management.
Research Insights
- Compounds derived from this compound have demonstrated significant antinociceptive activity in formalin-induced pain models. The lead compound 22 was particularly noted for its effectiveness .
Anticoagulant Applications
Another area of application for derivatives of this compound is in anticoagulation therapies.
Therapeutic Uses
- These compounds have been identified as inhibitors of coagulation factor Xa, making them potential candidates for treating thromboembolic disorders such as thrombosis and myocardial infarction . Their use extends to:
- Preventing rethrombosis post-surgery.
- Serving as anticoagulants in artificial organs and during hemodialysis.
Summary of Applications
Mechanism of Action
The mechanism of action of N-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide involves its interaction with specific molecular targets. For instance, it has been shown to modulate the activity of certain enzymes and receptors, leading to its therapeutic effects. The compound can act as a positive allosteric modulator of the EAAT2 transporter, enhancing glutamate uptake and providing neuroprotective effects .
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Data of Selected Analogs
Key Observations:
- Substituent Effects on Melting Points: Fluorinated (e.g., 15) and trifluoromethyl-containing analogs (29) exhibit higher melting points (>140°C), suggesting enhanced crystallinity and stability compared to non-halogenated derivatives .
- Purity and Yield: Most compounds achieve >99% purity, with yields ranging from 64.3% to 74.5%. Phenethyl-substituted derivatives (28–31 ) generally show lower yields than benzyl-substituted analogs, likely due to steric hindrance during synthesis .
Structure-Activity Relationships (SAR) in Anticonvulsant Activity
Table 2: Substituent Effects on Anticonvulsant Efficacy
*Data derived from murine maximal electroshock (MES) models; ED50 = median effective dose; TD50 = median toxic dose .
Key Trends:
- Electron-Withdrawing Groups Enhance Potency: The trifluoromethyl group in 29 (ED50 = 32.1 mg/kg) confers superior anticonvulsant activity compared to chlorinated (28) or non-halogenated (31) analogs. This aligns with increased lipophilicity improving CNS bioavailability .
- Neurotoxicity Profile: Phenethyl-linked derivatives (28–31 ) exhibit lower neurotoxicity (TD50 >100 mg/kg) than smaller substituents, indicating a broader therapeutic window .
Research Findings and Mechanistic Insights
Anticonvulsant Mechanisms
The 2,5-dioxopyrrolidin-1-yl moiety is hypothesized to mimic glutamate or GABAergic pharmacophores, modulating ion channels or neurotransmitter receptors. Fluorinated analogs (e.g., 15, 29) may enhance binding to voltage-gated sodium channels, a known target for anticonvulsants like phenytoin .
Biological Activity
N-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide, a compound derived from the pyrrolidine-2,5-dione framework, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological profile, focusing on its anticonvulsant properties, potential mechanisms of action, and safety profiles based on recent studies.
Structural Overview
This compound exhibits a unique structural configuration that contributes to its biological activity. The compound is characterized by the presence of a pyrrolidine-2,5-dione ring and an acetamide functional group. This structure is pivotal for its interaction with biological targets.
| Compound | Molecular Formula | Key Structural Features |
|---|---|---|
| This compound | C12H12N2O2 | Pyrrolidine-2,5-dione ring, acetamide group |
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant potential of this compound and its analogs. The compound has been evaluated in various preclinical models, demonstrating efficacy in seizure models such as the maximal electroshock (MES) test and pentylenetetrazole (PTZ) test.
- Efficacy in Seizure Models :
- Maximal Electroshock (MES) Test : The compound exhibited significant protection against seizures with an effective dose (ED50) ranging from 45.6 mg/kg to 67.65 mg/kg depending on the specific analog tested .
- Pentylenetetrazole (PTZ) Test : Similar protective effects were observed with ED50 values around 42.83 mg/kg .
The anticonvulsant effects of this compound are believed to be mediated through multiple mechanisms:
- Voltage-Gated Sodium Channel Inhibition : Electrophysiological studies using patch-clamp techniques suggest that the compound inhibits voltage-gated sodium channels, which is a common mechanism among many anticonvulsants .
- Calcium Channel Modulation : Some derivatives have shown to inhibit calcium currents mediated by Cav1.2 channels, further supporting their role as anticonvulsants .
Safety Profile
The safety profile of this compound has been assessed through various toxicity tests:
- Neurotoxicity Assessment : In rotarod tests conducted at doses up to 100 mg/kg, the compound did not induce significant motor deficits, suggesting a favorable safety margin compared to established antiepileptic drugs like valproic acid .
- Hepatotoxicity Evaluation : Studies indicated only minor reductions in HepG2 cell viability at high concentrations (100 µM), indicating low hepatotoxic risk associated with this compound .
Case Studies and Comparative Analysis
Several case studies have been documented regarding the efficacy of this compound and its derivatives:
Q & A
Q. What are the standard synthetic routes for preparing N-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via carbodiimide-mediated coupling between 2-phenylacetic acid and 2,5-dioxopyrrolidine. For example, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a common coupling agent used in acetonitrile/DMF mixtures under basic conditions (e.g., diisopropylethylamine) . Purity optimization involves recrystallization from ethyl acetate/hexane mixtures or preparative HPLC. Structural confirmation requires -NMR (aromatic protons at δ 7.2–7.4 ppm, pyrrolidinedione protons at δ 2.8–3.1 ppm) and LC-MS (expected [M+H] at m/z 259.1) .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Compare observed peaks to canonical references (e.g., InChI=1S/C16H16ClNO/c1-11-8-9-12(2)14(10-11)18-16(19)15(17)13-6-4-3-5-7-13/h3-10,15H,1-2H3,(H,18,19)) .
- Mass spectrometry : Confirm molecular weight via ESI-MS (CHNO, theoretical MW 258.10).
- X-ray crystallography : Resolve crystal packing (if crystalline) to validate stereoelectronic properties .
Q. What are the primary applications of this compound in drug discovery?
- Methodological Answer : The 2,5-dioxopyrrolidinyl group is a reactive handle for bioconjugation (e.g., forming amide bonds with lysine residues in proteins). Applications include:
- PROTAC linker design : Used to conjugate E3 ligase ligands to target proteins for degradation .
- Antibody-drug conjugates (ADCs) : Attach cytotoxic payloads via NHS ester chemistry .
Advanced Research Questions
Q. How does structural modification of the dioxopyrrolidinyl group influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies on analogs (e.g., 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide) reveal:
- Electron-withdrawing substituents (e.g., Cl) enhance electrophilicity, improving conjugation efficiency.
- Methyl groups at the pyrrolidine 2,5-positions reduce steric hindrance, increasing binding to intracellular targets (e.g., monoclonal antibody production enhancers) .
| Substituent | Effect on Activity | Reference |
|---|---|---|
| 2,5-dimethylpyrrole | ↑ Monoclonal antibody yield by 40% | |
| Chlorophenyl | Stabilizes amide bond in proteolysis |
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from:
- Solvent polarity : Test activity in DMSO vs. aqueous buffers to assess aggregation artifacts.
- Cellular context : Use isogenic cell lines (e.g., CHO vs. HEK293) to evaluate cell-specific responses .
- Dose optimization : Perform time-course assays (e.g., 24–72 hr) to distinguish acute vs. chronic effects.
Q. How can researchers optimize this compound for enhanced intracellular delivery?
- Methodological Answer : Strategies include:
- Lipid nanoparticle encapsulation : Use microfluidics to formulate nanoparticles (size <200 nm) for endosomal escape.
- Prodrug modification : Introduce cleavable tert-butyl esters to improve membrane permeability, later hydrolyzed by intracellular esterases .
- Targeted delivery : Conjugate to cell-penetrating peptides (e.g., TAT) via the dioxopyrrolidinyl NHS ester .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
